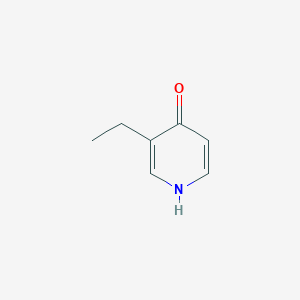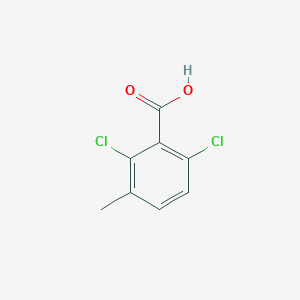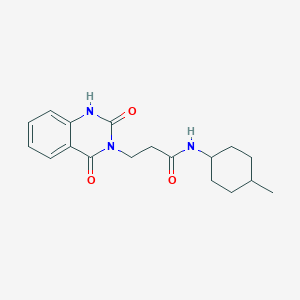
3-Ethylpyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Ethylpyridin-4-OL” is a chemical compound . Its formula is C7H9NO and its molecular weight is 123.15 g/mol . It is related to 2-bromo-3-ethylpyridin-4-ol, which has a molecular weight of 202.05 .
Synthesis Analysis
The synthesis of pyridin-4-ols can be based on a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids . This approach leads to highly substituted pyridin-4-ol derivatives . A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are versatile precursors for subsequent synthetic steps .
Molecular Structure Analysis
The molecular structure analysis of “this compound” can be performed using various techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy . These tools can investigate redox-active intermediates .
Chemical Reactions Analysis
Pyridin-4-ol, a related compound, reacts at the nitrogen atom . This suggests that “this compound” might have similar reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques . These properties include molecular size, hydrophobicity, hydrogen bonding, charge distribution, solubility, permeability, and others .
Applications De Recherche Scientifique
Polymerization and Catalysis
- Group 3 metal catalysts, including organometallic complexes, have been employed in ethylene and α-olefins polymerization. These catalysts have evolved from neutral alkyl bis(cyclopentadienyl) complexes to more sophisticated systems, demonstrating the broad applicability of such compounds in creating functional poly(α-olefin) chains (Gromada, Carpentier, & Mortreux, 2004).
Materials Science and Photovoltaics
- Terpyridines and their transition metal complexes are utilized in fields like materials science for photovoltaic applications. These compounds, owing to their coordination properties, are critical in catalyzing a range of reactions from artificial photosynthesis to polymerization, demonstrating their versatility and importance in developing new materials and energy solutions (Winter, Newkome, & Schubert, 2011).
Conducting Polymers and Electrochemical Devices
- Poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives represent a class of conducting polymers with widespread applications, from static charge dissipation films to solid electrolyte capacitors. The synthesis and modification of such polymers highlight the role of ethylenedioxythiophene-based materials in advancing electrochemical device technology (Groenendaal, Jonas, Freitag, Pielartzik, & Reynolds, 2000).
Ligand Chemistry and Semiconductor Surface Anchoring
- The synthesis and application of 4-carboxy-1,8-naphthyridines demonstrate their utility as ligands for metal complexes, enhancing electronic absorption and providing a tether for semiconductor surface anchoring. This indicates the critical role of such ligands in the development of functional materials and surface chemistry (Zong, Zhou, & Thummel, 2008).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyridine derivatives, which include 3-Ethylpyridin-4-OL, are known to play a significant role as biological active compounds and are suitable to serve as ligands for metal ions . This suggests that this compound may interact with various biological targets, but specific targets remain to be identified.
Mode of Action
For instance, pyridin-4-ol has been reported to react at the nitrogen atom
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes . They are key components in various metabolic, regulatory, and signal transduction pathways and networks. The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
Pharmacokinetic properties can significantly impact a compound’s bioavailability and therapeutic efficacy
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Propriétés
IUPAC Name |
3-ethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-5-8-4-3-7(6)9/h3-5H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJWNUGFAGOVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)






![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2765534.png)
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765535.png)
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)
![ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2765540.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2765541.png)

